3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Overview
Description
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine is a chemically modified nucleoside derivative. It is characterized by the presence of a disiloxane group, which serves as a protective group for the hydroxyl functions at the 3’ and 5’ positions of the uridine molecule. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides and other nucleic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of uridine. One common method involves the reaction of uridine with 1,1,3,3-tetraisopropyldisiloxane dichloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired protected nucleoside .
Industrial Production Methods
Industrial production of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine follows similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility in industrial production .
Chemical Reactions Analysis
Types of Reactions
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine undergoes various chemical reactions, including:
Hydrolysis: The disiloxane protective group can be removed under acidic or basic conditions, resulting in the regeneration of the free hydroxyl groups at the 3’ and 5’ positions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disiloxane group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for the hydrolysis of the disiloxane group.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the disiloxane group under appropriate conditions.
Major Products Formed
Scientific Research Applications
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine has several scientific research applications:
Nucleic Acid Synthesis: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biological Studies: The compound is used in studies involving nucleic acid interactions, such as the analysis of Watson-Crick and Hoogsteen base pairing.
Medicinal Chemistry: It serves as a precursor for the synthesis of nucleoside analogs with potential therapeutic applications.
Chemical Delivery Systems: The compound is employed in the formation of chemical delivery systems, such as ribavirin delivery.
Mechanism of Action
The mechanism of action of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine primarily involves its role as a protective group in nucleic acid synthesis. The disiloxane group protects the hydroxyl functions at the 3’ and 5’ positions, preventing unwanted reactions at these sites. This allows for selective modification of other positions on the nucleoside. Upon completion of the desired reactions, the disiloxane group can be removed under specific conditions to regenerate the free hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine: Similar to 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, this compound has a disiloxane protective group at the 3’ and 5’ positions of guanosine.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: This compound is used as a silylating reagent for the protection of hydroxyl groups in various nucleosides.
Uniqueness
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine is unique due to its specific application in the protection of uridine hydroxyl groups. Its selective protection allows for precise modifications in nucleic acid synthesis, making it a valuable tool in the field of nucleic acid chemistry .
Properties
IUPAC Name |
1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O7Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)23-10-9-17(24)22-21(23)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H,22,24,26)/t16-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQDUCRZCCKHG-VBSBHUPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O7Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440591 | |
Record name | 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-38-7 | |
Record name | 3′,5′-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69304-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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